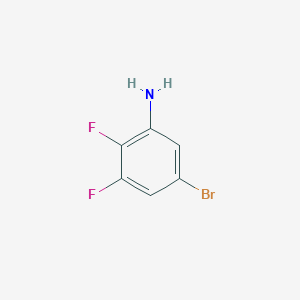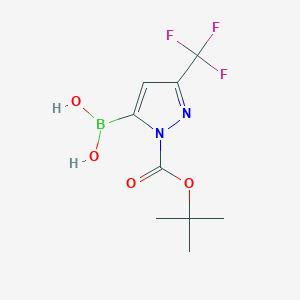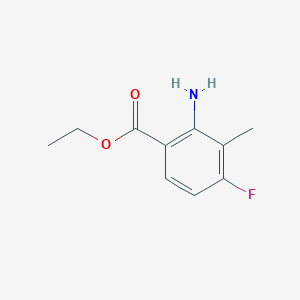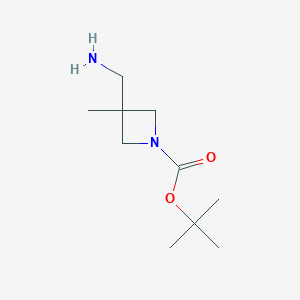![molecular formula C15H23BO4 B1525816 2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 959972-43-1](/img/structure/B1525816.png)
2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
The compound “[3-(2-Methoxyethoxy)phenyl]methanamine” is a solid substance . It has an empirical formula of C10H15NO2 and a molecular weight of 181.23 .
Physical And Chemical Properties Analysis
The compound “[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol” has a molecular weight of 206.24 and is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Applications in Synthetic Chemistry
The synthesis of derivatives of phenylboronic acid, incorporating structural modifications such as mercapto- and piperazino-methyl groups, showcases the utility of dioxaborolane derivatives in the development of compounds with potential biological activity, including inhibitors against serine proteases such as thrombin. This demonstrates the compound's role in facilitating the synthesis of bioactive molecules with potential therapeutic applications (Spencer et al., 2002).
Materials Science and Electrochemistry
In the realm of materials science, particularly concerning lithium-ion batteries, derivatives similar to the mentioned compound have been explored as additives to enhance the performance of batteries. Specifically, the study on phenyl tris-2-methoxydiethoxy silane as an additive demonstrates its ability to suppress co-intercalation and improve the stability and performance of lithium-ion batteries, indicating the potential of such compounds in advancing energy storage technologies (Xia et al., 2008).
Polymer Chemistry
In polymer chemistry, the utility of dioxaborolane derivatives in precision synthesis is highlighted through the catalyst-transfer Suzuki-Miyaura coupling polymerization. This method enables the production of poly(3-hexylthiophene) with narrow molecular weight distribution and high regioregularity, illustrating the compound's contribution to the development of polymers with tailored properties for electronic applications (Yokozawa et al., 2011).
Nanotechnology and Photonic Materials
The investigation into enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks showcases the application of dioxaborolane derivatives in creating nanoparticles for optical applications. These materials display bright fluorescence emission with potential for energy transfer to dye-labeled ends, demonstrating the compound's relevance in developing advanced photonic materials (Fischer et al., 2013).
Safety and Hazards
“[3-(2-Methoxyethoxy)phenyl]methanamine” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The compound “[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol” has the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-[3-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-7-6-8-13(11-12)18-10-9-17-5/h6-8,11H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVRGGSYMUIJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1525734.png)




![6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1525743.png)

![8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1525745.png)
![Tert-butyl 1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1525748.png)


![tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1525753.png)

